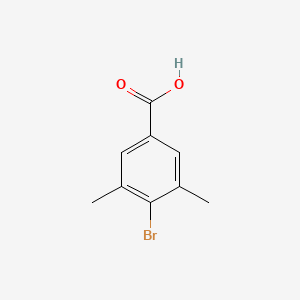

4-Bromo-3,5-dimethylbenzoic acid

Description

Significance of Halogenated Aryl Carboxylic Acids in Chemical Research

Halogenated aryl carboxylic acids are organic compounds that feature a halogen atom and a carboxylic acid group attached to an aromatic ring. These structures are of considerable interest in both academic and industrial research. Their importance stems from their utility as versatile intermediates and building blocks for creating a wide range of more complex molecules. researchgate.net Halogen atoms can influence the electronic properties of the aromatic ring and can serve as a reactive site for various chemical transformations.

These compounds are crucial in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.netmt.com For instance, halogenated aromatic compounds are key components in some flame retardants and disinfectants. researchgate.net The presence of both a halogen and a carboxylic acid group on an aromatic ring provides multiple reactive centers, allowing for a diverse range of chemical modifications. This dual functionality makes them valuable precursors for creating complex molecular architectures.

Furthermore, the study of halogenated aryl carboxylic acids contributes to a deeper understanding of fundamental chemical principles, such as reaction mechanisms and the effects of substituents on reactivity. nih.gov The development of new methods for the synthesis of these compounds, including more sustainable and efficient processes like visible-light-driven reactions, is an active area of research. researchgate.net

Research Trajectory and Evolution of Studies on 4-Bromo-3,5-dimethylbenzoic Acid

Research into this compound has evolved to leverage its specific structural features for various synthetic applications. This compound is recognized as a useful linker in the creation of novel molecular architectures. biosynth.com Its synthesis is often achieved through the bromination of 3,5-dimethylbenzoic acid.

Early research into related compounds laid the groundwork for understanding the reactions of substituted benzoic acids. Over time, the focus has shifted towards utilizing compounds like this compound as key intermediates in multi-step synthetic pathways. X-ray crystallography has been employed to study its structural properties, providing insights into how it interacts with other molecules to form supramolecular structures. biosynth.com

Scope and Research Objectives within the Domain of this compound Chemistry

The primary research objectives centered on this compound revolve around its application as a building block in organic synthesis. Researchers utilize this compound as a starting material or intermediate for the synthesis of more complex and often biologically active molecules. biosynth.com For example, its methyl ester derivative, methyl 4-bromo-3,5-dimethylbenzoate, is a useful reagent in the preparation of modulators for GPR40 receptor activity. chemicalbook.com

A significant area of investigation involves its use in coupling reactions where the bromine atom can be replaced to form new carbon-carbon or carbon-heteroatom bonds. This makes it a valuable scaffold for constructing a diverse library of compounds for screening in drug discovery and materials science. biosynth.com The structural studies, including X-ray crystallography, aim to understand its solid-state packing and intermolecular interactions, which can be important for designing new materials with specific properties. biosynth.com

Compound Properties

| Property | Value |

| Chemical Formula | C9H9BrO2 |

| Molecular Weight | 229.07 g/mol |

| CAS Number | 7697-32-7 |

| SMILES | CC1=CC(=CC(=C1Br)C)C(=O)O |

| InChI Key | OKEOADKQDIJJMU-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEOADKQDIJJMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7697-32-7 | |

| Record name | 4-Bromo-3,5-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Bromo 3,5 Dimethylbenzoic Acid

Strategic Approaches to the Synthesis of 4-Bromo-3,5-dimethylbenzoic Acid

The synthesis of this compound can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability. Key approaches include the direct, regioselective bromination of a substituted benzoic acid or the introduction of the carboxyl group onto a pre-brominated aromatic scaffold.

Regioselective Bromination Techniques

The most direct route to this compound involves the electrophilic bromination of 3,5-dimethylbenzoic acid. The regioselectivity of this reaction is dictated by the directing effects of the substituents on the benzene (B151609) ring. The carboxylic acid group is a deactivating, meta-directing group, while the two methyl groups are activating, ortho- and para-directing groups. In this specific arrangement, the positions ortho to the carboxylic acid (positions 2 and 6) are also ortho to a methyl group. The position para to the carboxylic acid (position 4) is situated between the two methyl groups. The cumulative directing effect of the two methyl groups strongly favors electrophilic substitution at the 4-position, which is para to both methyl groups (relative to the other available positions). This inherent electronic preference leads to a high degree of regioselectivity for bromination at the desired C4 position.

Various brominating agents and conditions can be employed to achieve this transformation. sci-hub.seresearchgate.net The selection of the reagent can influence the reaction's efficiency and the profile of any minor byproducts.

Table 1: Reagents for Regioselective Bromination

| Brominating Agent | Catalyst/Conditions | Notes |

|---|---|---|

| Molecular Bromine (Br₂) | Lewis acids (e.g., FeBr₃, AlCl₃) or I₂ | A classic and effective method for aromatic bromination. The catalyst enhances the electrophilicity of bromine. gla.ac.uk |

| N-Bromosuccinimide (NBS) | Strong acid (e.g., H₂SO₄) | Offers high regioselectivity and is often considered a milder alternative to Br₂, reducing the formation of poly-brominated byproducts. |

The reaction typically proceeds by dissolving 3,5-dimethylbenzoic acid in a suitable solvent, followed by the addition of the brominating agent under controlled temperatures to yield this compound.

Carboxylation Reactions for Benzoic Acid Formation

An alternative synthetic strategy involves the introduction of the carboxylic acid group onto a pre-existing bromo-aromatic framework. This approach starts with 1-bromo-3,5-dimethylbenzene (B43891) (also known as 5-bromo-m-xylene). sigmaaldrich.combldpharm.com The carboxylation is typically achieved through the formation of an organometallic intermediate.

The common sequence for this transformation is as follows:

Formation of a Grignard Reagent: 1-bromo-3,5-dimethylbenzene is reacted with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent, (3,5-dimethylphenyl)magnesium bromide.

Carboxylation: The Grignard reagent is then reacted with solid carbon dioxide (dry ice), which serves as the electrophilic source of the carboxyl group.

Acidic Work-up: Subsequent acidification with an aqueous acid (e.g., HCl) protonates the resulting carboxylate salt to yield the final product, this compound.

This method is a cornerstone of organic synthesis for the preparation of benzoic acid derivatives from aryl halides.

Multicomponent Coupling Strategies in Synthesis

Modern synthetic chemistry increasingly utilizes multicomponent reactions (MCRs) to construct complex molecules in a single, efficient step. beilstein-journals.orgfrontiersin.org While a specific, established multicomponent reaction for the direct synthesis of this compound is not prominently documented, theoretical strategies can be devised based on known metal-catalyzed coupling principles. frontiersin.orgacs.org

A hypothetical multicomponent approach could involve a palladium- or copper-catalyzed reaction that brings together three or more simple precursors. For instance, one could envision a process that combines a simpler benzene derivative, a bromine source, and a carboxylating agent in a one-pot reaction. Such strategies, often involving domino or cascade sequences, represent a frontier in synthetic efficiency and are an active area of research. frontiersin.org The development of such a method for this specific target would offer significant advantages in terms of atom economy and reduced operational complexity compared to traditional multi-step syntheses.

Functional Group Interconversions and Derivatization from this compound

This compound is a valuable building block due to the reactivity of its two primary functional groups: the carboxylic acid and the bromo moiety. biosynth.com This dual reactivity allows for selective modifications to build more complex molecular architectures.

Esterification Reactions and Ester Derivative Synthesis (e.g., this compound methyl ester)

The carboxylic acid group of this compound readily undergoes esterification with various alcohols. cymitquimica.comcymitquimica.com The most common derivative is the methyl ester, this compound methyl ester, which is a known building block in its own right. biosynth.comcymitquimica.comchemicalbook.comcymitquimica.com

The synthesis of these esters is typically achieved via Fischer esterification. This method involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.com The reaction is an equilibrium process, and the use of excess alcohol or the removal of water helps to drive the reaction towards the ester product.

Table 2: Synthesis of Ester Derivatives

| Ester Derivative | Alcohol Reagent | Catalyst | Typical Conditions |

|---|---|---|---|

| Methyl 4-bromo-3,5-dimethylbenzoate | Methanol (CH₃OH) | H₂SO₄ | Reflux |

| Ethyl 4-bromo-3,5-dimethylbenzoate | Ethanol (C₂H₅OH) | H₂SO₄ | Reflux |

These ester derivatives are often used in subsequent reactions where the carboxylic acid functionality might interfere or where increased solubility in organic solvents is required. biosynth.com

Nucleophilic Substitution Reactions Involving the Bromo Moiety

The bromine atom on the aromatic ring serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution reactions. smolecule.com While direct nucleophilic aromatic substitution is generally difficult, the bromo group is an excellent leaving group in metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern drug discovery and materials science.

Key cross-coupling reactions involving the bromo moiety include:

Suzuki Coupling: Palladium-catalyzed reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 4-position.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene, effectively creating a new carbon-carbon bond.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond, providing access to aniline (B41778) derivatives.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl group, forming a carbon-carbon triple bond.

Ullmann Condensation: Copper-catalyzed reaction, often used for forming carbon-oxygen or carbon-nitrogen bonds with alcohols or amines, respectively.

The utility of this compound and its esters as substrates in these reactions makes them highly valuable intermediates for the synthesis of complex, functionalized aromatic compounds.

Oxidation and Reduction Pathways of Related Precursors and Analogues (e.g., from 4-Bromo-3,5-dimethylbenzaldehyde)

The synthesis and transformation of this compound are closely linked to the oxidation and reduction of its precursors, most notably 4-Bromo-3,5-dimethylbenzaldehyde. This aldehyde serves as a direct precursor, with its oxidation leading to the formation of the target carboxylic acid, while its reduction yields the corresponding benzyl (B1604629) alcohol.

These transformations are fundamental in organic synthesis and can be achieved using a variety of reagents and conditions. The oxidation of the aldehyde functional group to a carboxylic acid is a common and efficient reaction. Conversely, the reduction of the aldehyde produces 4-Bromo-3,5-dimethylbenzyl alcohol.

Research into analogous, non-brominated compounds provides insight into potential catalytic pathways. For instance, studies on the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene) have shown that it can be converted to 3,5-dimethylbenzaldehyde (B1265933) and subsequently to 3,5-dimethylbenzoic acid. researchgate.netresearchgate.net One such study utilized an iridium(III) complex as a catalyst with a terminal oxidant at elevated temperatures to achieve this transformation. researchgate.netresearchgate.net These findings suggest that similar catalytic systems could be applicable for the selective oxidation of brominated analogues.

The table below summarizes the key transformation pathways for the direct precursor to this compound.

| Precursor | Reaction Type | Product |

| 4-Bromo-3,5-dimethylbenzaldehyde | Oxidation | This compound |

| 4-Bromo-3,5-dimethylbenzaldehyde | Reduction | 4-Bromo-3,5-dimethylbenzyl alcohol |

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance, aiming to reduce environmental impact through innovative methodologies. These principles focus on minimizing waste, using less hazardous substances, improving energy efficiency, and employing catalytic processes.

Key green chemistry strategies applicable to the synthesis of this compound and its analogues include:

Use of Safer Solvents and Reagents: Traditional bromination often involves hazardous reagents like elemental bromine. sci-hub.se Greener alternatives include the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, which are easier and safer to handle. acs.org A patented method for producing 4-bromobenzoic acids utilizes glacial acetic acid as a solvent, which is a more benign option compared to many chlorinated solvents. google.com

Catalytic Methods: Catalysis is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents, leading to less waste. The synthesis of 4-bromobenzoic acids can be achieved through the catalytic oxidation of p-bromotoluene using a mixed catalyst system of cobalt acetate (B1210297) and manganese acetate with oxygen as the oxidant. google.com This avoids the use of high-waste oxidants like potassium permanganate. google.com

Energy Efficiency: The use of alternative energy sources can significantly reduce the energy consumption of chemical reactions. Sonication, which uses ultrasound to promote reactions, has been explored for the synthesis of bromo acids under solvent-free and catalyst-free conditions. ijisrt.com This method can lead to shorter reaction times and operates under ambient conditions, enhancing the green profile of the synthesis. ijisrt.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Catalytic routes, such as the aerobic oxidation mentioned, generally offer higher atom economy compared to classical stoichiometric methods. google.com

The following table outlines some green chemistry approaches relevant to the synthesis of this compound and related compounds.

| Green Chemistry Principle | Approach | Example |

| Safer Reagents | Replacing hazardous brominating agents. | Use of N-bromosuccinimide (NBS) for bromination of benzoate (B1203000) derivatives. acs.org |

| Safer Solvents | Utilizing environmentally benign solvents. | Using glacial acetic acid as a solvent for catalytic oxidation. google.com |

| Catalysis | Employing catalysts to reduce waste and improve efficiency. | Cobalt acetate and manganese acetate catalyzed aerobic oxidation of a bromotoluene precursor. google.com |

| Energy Efficiency | Using alternative energy sources to reduce power consumption and reaction times. | Solvent-free synthesis of bromo acids using sonication. ijisrt.com |

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Exploration of Derivatives and Analogues of 4 Bromo 3,5 Dimethylbenzoic Acid

Synthesis and Reactivity of Structural Analogues

The arrangement and nature of substituents on the aromatic ring profoundly influence the chemical behavior of benzoic acid derivatives. By comparing 4-bromo-3,5-dimethylbenzoic acid with its structural analogues, such as positional isomers and substituted derivatives, distinct reactivity profiles emerge, governed by steric and electronic effects.

A key positional isomer of this compound is 4-bromo-2,6-dimethylbenzoic acid. While sharing the same molecular formula, the different placement of the methyl groups relative to the carboxylic acid function leads to significant differences in reactivity.

The synthesis of 4-bromo-2,6-dimethylbenzoic acid can be achieved through methods such as the bromination of 2,6-dimethylbenzoic acid. One documented procedure involves reacting 2,6-dimethylbenzoic acid with tetrabutylammonium (B224687) tribromide (Bu₄NBr₃) at elevated temperatures. rsc.org Another general approach involves the reaction of carbon dioxide with the corresponding organometallic reagent, such as that derived from 5-bromo-2-iodo-m-xylene. chemicalbook.com

The most significant distinction in their reactivity profiles arises from steric hindrance. In 4-bromo-2,6-dimethylbenzoic acid, the two methyl groups are in the ortho positions, flanking the carboxylic acid group. This steric bulk impedes reactions involving the carboxyl group, such as esterification or amide bond formation, which typically require nucleophilic attack at the carboxyl carbon. In contrast, the methyl groups in this compound are in the meta positions, exerting minimal steric hindrance on the carboxylic acid, allowing it to participate more readily in such transformations.

| Property | This compound | 4-Bromo-2,6-dimethylbenzoic acid |

|---|---|---|

| CAS Number | 5633-14-7 | 74346-19-3 sigmaaldrich.com |

| Molecular Formula | C₉H₉BrO₂ uni.lu | C₉H₉BrO₂ sigmaaldrich.com |

| Molecular Weight | 229.07 g/mol | 229.07 g/mol scbt.com |

| Melting Point | 218-222 °C | 197-198 °C sigmaaldrich.com |

| Reactivity of Carboxyl Group | Less sterically hindered, more reactive | Highly sterically hindered, less reactive |

Substituting the methyl groups with methoxy (B1213986) groups yields 4-bromo-3,5-dimethoxybenzoic acid, an analogue with distinct electronic properties. This compound is a valuable intermediate in organic synthesis, particularly for pharmaceuticals. chemimpex.com

The synthesis of 4-bromo-3,5-dimethoxybenzoic acid can be accomplished by reacting 4-bromo-3,5-dihydroxybenzoic acid with a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. chemicalbook.com An alternative route involves the reaction of resorcinol (B1680541) and dimethoxybenzoic acid. biosynth.com The resulting methyl ester can be hydrolyzed to the desired carboxylic acid.

The primary difference between the dimethyl and dimethoxy analogues lies in their electronic nature. Methyl groups are weakly electron-donating through an inductive effect. In contrast, methoxy groups are strongly electron-donating via resonance (the lone pairs on the oxygen can delocalize into the aromatic ring) but are electron-withdrawing inductively. The resonance effect typically dominates, making the aromatic ring of 4-bromo-3,5-dimethoxybenzoic acid more electron-rich than that of its dimethyl counterpart. This increased electron density can affect the reactivity of the ring towards electrophilic substitution and influence the acidity (pKa) of the carboxylic acid group.

| Property | This compound | 4-Bromo-3,5-dimethoxybenzoic acid |

|---|---|---|

| CAS Number | 5633-14-7 | 56518-42-4 biosynth.com |

| Molecular Formula | C₉H₉BrO₂ uni.lu | C₉H₉BrO₄ nih.gov |

| Molecular Weight | 229.07 g/mol | 261.07 g/mol nih.gov |

| Electronic Effect of Substituents | Weakly electron-donating (inductive) | Strongly electron-donating (resonance), weakly electron-withdrawing (inductive) |

Formation and Characterization of Conjugates and Functionalized Architectures

This compound serves as a valuable building block for constructing more complex molecules and functionalized architectures. The two primary reactive sites for elaboration are the carboxylic acid group and the carbon-bromine bond.

The carboxylic acid moiety can be converted into esters, amides, or other derivatives through standard condensation reactions. For example, the methyl ester of this compound is a key reagent used in the synthesis of benzylaminopyrazinylcyclopropanecarboxylic acid derivatives, which have been investigated as modulators for the GPR40 receptor. chemicalbook.com

The bromine atom is a particularly versatile functional handle for creating carbon-carbon and carbon-heteroatom bonds. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura coupling (reacting with boronic acids), Heck reaction (reacting with alkenes), and Buchwald-Hartwig amination (reacting with amines) allow for the attachment of a wide range of molecular fragments at the C4 position. This strategy enables the synthesis of complex biaryl compounds, conjugated systems, and other functionalized architectures, demonstrating the utility of this compound as a scaffold in medicinal chemistry and materials science.

Rational Design of Novel Derivatives Based on Structure-Reactivity Correlations

The systematic study of this compound and its analogues provides critical insights into structure-reactivity correlations, which can be leveraged for the rational design of novel derivatives with specific, predictable properties.

By understanding the interplay of steric and electronic effects, chemists can select the appropriate building block for a desired outcome.

Steric Control : As demonstrated by the positional isomers, the steric environment around the carboxylic acid can be tuned. If a synthetic route requires a robust carboxylic acid that does not react under certain conditions, the sterically hindered 4-bromo-2,6-dimethylbenzoic acid might be the ideal choice. Conversely, for facile esterification or amidation, the 3,5-isomer is superior.

Electronic Tuning : The electronic nature of the aromatic ring can be modulated by changing the substituents. Replacing methyl with methoxy groups increases the ring's electron density, which can alter its reactivity in electrophilic aromatic substitution or modify the properties of resulting metal complexes. Computational methods, such as Density Functional Theory (DFT), can be employed to predict reactivity descriptors like ionization energy, electrophilicity, and HOMO-LUMO energy gaps for proposed analogues. researchgate.netbanglajol.info This allows for an in silico assessment of a molecule's potential properties before its synthesis.

Therefore, by correlating the structural features of these benzoic acid derivatives—such as substituent position and electronic nature—with their observed chemical reactivity, a predictive framework is established. This framework enables the rational design of new molecules where reactivity at the carboxyl group, the aromatic ring, and the C-Br bond is carefully controlled to achieve a specific synthetic goal or biological function.

Mechanistic Investigations and Reaction Dynamics in 4 Bromo 3,5 Dimethylbenzoic Acid Chemistry

Elucidation of Reaction Pathways for Carbon-Bromine Bond Activation

The activation of the carbon-bromine (C-Br) bond in 4-bromo-3,5-dimethylbenzoic acid is the critical initial step for its participation in a wide array of cross-coupling reactions. While direct studies on this specific molecule are not extensively documented, the reaction pathways can be elucidated by examining well-established mechanisms for aryl bromides in transition metal-catalyzed reactions, such as the Suzuki-Miyaura or Heck couplings. wikipedia.orgorganic-chemistry.org

The most prevalent pathway for C-Br bond activation in these reactions is oxidative addition to a low-valent transition metal center, typically palladium(0). libretexts.org The catalytic cycle begins with the generation of a coordinatively unsaturated 14-electron Pd(0) species from a palladium precursor. This active catalyst then reacts with this compound.

The key steps in the activation and subsequent reaction are:

Transmetalation (for Suzuki-Miyaura Coupling): In the presence of a base and an organoboron reagent (R-BY₂), the bromide ligand on the Pd(II) complex is replaced by the organic group (R) from the boron compound. The base is crucial as it activates the boronic acid, enhancing its nucleophilicity and facilitating the transfer of the organic moiety to the palladium center. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners attached to the palladium center. The Pd(II) complex undergoes reductive elimination, releasing the final coupled product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Understanding Reaction Kinetics and Thermodynamic Parameters

The kinetics and thermodynamics of reactions involving this compound dictate the feasibility, rate, and equilibrium position of its transformations. While comprehensive experimental kinetic data for this specific compound are scarce in the literature, thermodynamic properties can be estimated and understood by comparing them with structurally similar molecules. researchgate.net

Thermodynamic parameters such as the enthalpy of formation (ΔfH°), enthalpy of sublimation (ΔsubH°), and enthalpy of fusion (ΔfusH°) provide fundamental information about the compound's stability and phase transitions. These values are often determined experimentally via combustion calorimetry and transpiration methods or calculated using computational approaches like Density Functional Theory (DFT). researchgate.netresearchgate.net

Below is a table of selected experimental thermodynamic data for benzoic acid and some of its methylated and brominated derivatives, which provides context for the expected values for this compound.

| Compound | Formula | Enthalpy of Formation (solid, kJ/mol) | Enthalpy of Sublimation (kJ/mol) | Melting Point (°C) |

|---|---|---|---|---|

| Benzoic Acid | C₇H₆O₂ | -385.2 | 91.5 | 122.4 |

| 3,5-Dimethylbenzoic Acid | C₉H₁₀O₂ | -456.9 | 101.9 | 168.0 |

| 4-Bromobenzoic Acid | C₇H₅BrO₂ | -349.5 | 115.6 | 255.0 |

| 4-Bromo-3-methylbenzoic Acid | C₈H₇BrO₂ | -391.2 | 113.8 | 212-216 |

Data sourced from the NIST Chemistry WebBook and related thermochemical studies. researchgate.netsigmaaldrich.comchemeo.comnist.govnist.gov Note: Values are for context and are not of this compound itself.

From a kinetic standpoint, the rate of reactions involving this compound is highly dependent on the specific reaction conditions, including the choice of catalyst, solvent, base, and temperature. In palladium-catalyzed couplings, the rate of oxidative addition follows the general reactivity trend for halogens: I > Br > Cl. wikipedia.org The presence of two ortho-methyl groups to the bromine atom introduces steric hindrance, which can potentially slow down the approach of the bulky palladium catalyst to the C-Br bond, thereby affecting the reaction kinetics compared to less hindered aryl bromides.

Role of Catalysis in Transformations of this compound (e.g., Copper-catalyzed reactions)

While palladium is a dominant catalyst for cross-coupling reactions, copper-catalyzed transformations of aryl halides, known as Ullmann-type reactions, represent an important and often more economical alternative. rsc.orgacs.org These reactions are particularly relevant for forming carbon-heteroatom bonds (C-N, C-O, C-S).

In the context of this compound, copper catalysts can facilitate its coupling with various nucleophiles. The mechanism of copper-catalyzed cross-coupling is complex and still a subject of investigation, with several pathways proposed depending on the ligands, reactants, and reaction conditions.

One commonly proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle:

Oxidative Addition: A Cu(I) species undergoes oxidative addition to the C-Br bond of this compound to form a Cu(III) intermediate. The presence of the carboxylic acid group can be beneficial, as it may coordinate to the copper center (chelation assistance), facilitating the oxidative addition step.

Reductive Elimination: The Cu(III) intermediate then reacts with the nucleophile (e.g., an amine or alcohol) and undergoes reductive elimination to form the product and regenerate a Cu(I) species.

An alternative mechanism involves the formation of a Cu(II) intermediate. Recent studies have shown that for certain ligand systems, the reaction may proceed via a concerted oxidative addition of the aryl halide to a Cu(II) complex, bypassing the traditional Cu(I)/Cu(III) cycle. escholarship.org This pathway can be particularly robust and even proceed in the presence of air.

The general utility of copper catalysis is demonstrated in the coupling of various aryl bromides with different nucleophiles. For instance, copper-catalyzed methods have been developed for the cross-coupling of arylboronic esters with aryl bromides, showcasing the versatility of copper in forming C-C bonds as well. rsc.org The specific substitution pattern of this compound, with its flanking methyl groups and the potentially coordinating carboxylate, makes it an interesting substrate for exploring the subtleties and steric/electronic limits of these copper-catalyzed systems.

Advanced Characterization and Analytical Research of 4 Bromo 3,5 Dimethylbenzoic Acid

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-Bromo-3,5-dimethylbenzoic acid, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely show a singlet for the two equivalent aromatic protons, a consequence of the symmetrical substitution pattern on the benzene (B151609) ring. The methyl groups, also equivalent, would produce a sharp singlet in the aliphatic region of the spectrum. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, distinct signals are anticipated for the carboxyl carbon, the aromatic carbons directly bonded to the bromine, the methyl groups, and the other aromatic carbons. The chemical shifts of these carbons are influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups and the electron-donating nature of the methyl groups. For the related compound, 3,5-dimethylbenzoic acid, characteristic ¹³C NMR signals are observed that can be used to predict the spectrum of its bromo-derivative.

Predicted ¹³C NMR Chemical Shifts for this compound (Based on known substituent effects and data from similar compounds)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165-175 |

| Aromatic C-Br | 120-130 |

| Aromatic C-CH₃ | 135-145 |

| Aromatic C-H | 125-135 |

| Aromatic C-COOH | 130-140 |

| Methyl (CH₃) | 20-25 |

This is an interactive data table. Predictions are based on standard chemical shift increments.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

Techniques such as electrospray ionization (ESI) are commonly used. In ESI-MS, the molecule is typically ionized to form either a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The presence of a bromine atom is readily identifiable from the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Predicted m/z Values for Isotopologues of this compound Adducts uni.lu

| Adduct | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

| [M+H]⁺ | 228.9859 | 230.9839 |

| [M+Na]⁺ | 250.9678 | 252.9658 |

| [M-H]⁻ | 226.9713 | 228.9693 |

This is an interactive data table. The values are predicted based on the elemental composition. uni.lu

Vibrational Spectroscopy Studies (e.g., Raman)

For this compound, key characteristic vibrational bands would include:

O-H stretch of the carboxylic acid, which appears as a very broad band in the region of 2500-3300 cm⁻¹.

C=O stretch of the carboxylic acid, a strong and sharp band typically found around 1700 cm⁻¹.

C-H stretches of the aromatic ring and methyl groups, usually observed in the 2800-3100 cm⁻¹ region.

C-Br stretch , which is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

Aromatic C=C stretches , which give rise to several bands in the 1400-1600 cm⁻¹ region.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

A common approach for the analysis of this compound would involve reverse-phase chromatography. In this technique, a nonpolar stationary phase, such as a C18-modified silica (B1680970) column, is used with a polar mobile phase. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid, such as formic acid or phosphoric acid, to suppress the ionization of the carboxylic acid group and ensure good peak shape.

Detection is typically achieved using a UV detector, as the aromatic ring of this compound absorbs UV light. The wavelength of maximum absorbance (λmax) would be used to ensure high sensitivity. The retention time of the compound under specific chromatographic conditions is a characteristic feature that can be used for its identification, while the peak area is proportional to its concentration, allowing for quantitative analysis.

For faster analysis and higher resolution, UPLC, which utilizes smaller particle size columns and higher pressures, can be employed. These methods are crucial for in-process control during synthesis and for the final quality assessment of the product.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, as well as information about the packing of molecules in the crystal lattice and intermolecular interactions such as hydrogen bonding.

For this compound, a single-crystal X-ray diffraction study would reveal the planar structure of the benzene ring and the geometry of the carboxylic acid and methyl substituents. It would also likely show the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a common structural motif for carboxylic acids in the solid state. As of now, a published crystal structure for this compound is not available in common crystallographic databases.

Development of Advanced Analytical Standards and Reference Materials

The availability of high-purity analytical standards and certified reference materials (CRMs) is crucial for the validation of analytical methods and for ensuring the accuracy and comparability of results between different laboratories. For this compound, a well-characterized reference material would be used to calibrate instruments, to fortify samples for recovery studies, and as a standard for quantitative analysis.

Computational and Theoretical Studies on 4 Bromo 3,5 Dimethylbenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic architecture of 4-Bromo-3,5-dimethylbenzoic acid. A common approach involves geometry optimization and frequency calculations using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). banglajol.info This level of theory provides a reliable balance between computational cost and accuracy for organic molecules.

Electronic Structure and Reactivity Descriptors:

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations allow for the determination of several important descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic and nucleophilic sites, which are regions prone to attack by electron-seeking and nucleus-seeking reagents, respectively. For this compound, the MEP would likely show a negative potential (red and yellow regions) around the oxygen atoms of the carboxylic group, indicating their susceptibility to electrophilic attack, and a positive potential (blue regions) around the acidic hydrogen.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.5 eV |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.5 eV |

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques to represent and simulate the behavior of molecules. For this compound, these methods can provide insights into its three-dimensional structure and interactions with its environment.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For instance, docking studies could be employed to investigate how this compound might interact with the active site of a protein, which is crucial in drug design and discovery. The simulations would reveal potential hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the dynamic behavior of molecules over time. acs.orgaip.org By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate the conformational changes, diffusion, and aggregation of this compound in different environments, such as in solution or confined spaces. rsc.org These simulations can reveal how the molecule's structure fluctuates and how it interacts with solvent molecules, which can influence its physical and chemical properties. For example, MD studies on aromatic carboxylic acids have been used to investigate their adsorption behavior on surfaces and their aggregation in supercooled liquids. acs.orgrsc.org

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational methods are invaluable for predicting and interpreting spectroscopic data, which serve as a fingerprint for molecular structure.

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.govmdpi.com By comparing the calculated spectra with experimental data, the molecular structure can be confirmed, and the vibrational modes associated with specific functional groups can be assigned. researchgate.net For this compound, key vibrational modes would include the O-H stretch, C=O stretch of the carboxylic acid, C-Br stretch, and various aromatic C-H and C-C stretching and bending modes.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | ~3400-3600 |

| C=O (Carboxylic Acid) | Stretching | ~1700-1750 |

| C-O (Carboxylic Acid) | Stretching | ~1250-1350 |

| Aromatic C-H | Stretching | ~3000-3100 |

| Aromatic C=C | Stretching | ~1450-1600 |

| C-Br | Stretching | ~500-600 |

Conformational Analysis: Molecules can often exist in different spatial arrangements called conformers. Computational conformational analysis involves scanning the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. proquest.com For this compound, this would involve studying the rotation around the C-C bond connecting the carboxylic group to the aromatic ring to determine the preferred orientation of the carboxyl group relative to the plane of the ring.

Thermochemical Property Evaluation using Computational Approaches

Computational chemistry provides reliable methods for estimating the thermochemical properties of molecules, which are essential for understanding their stability and reactivity in chemical processes.

Enthalpy of Formation: High-accuracy ab initio methods, such as the Gaussian-n (Gn) theories (e.g., G3 and G4), can be used to calculate the gas-phase enthalpy of formation (ΔfH°) of molecules. rsc.org These methods involve a series of calculations to approximate the exact solution of the Schrödinger equation, providing highly accurate energies. The atomization approach is a common technique where the enthalpy of formation is derived from the calculated energy of the molecule and the known enthalpies of formation of its constituent atoms.

Heat Capacity and Entropy: Statistical thermodynamics, combined with the results from quantum chemical calculations (such as vibrational frequencies and rotational constants), can be used to determine the heat capacity (Cp) and entropy (S°) of a molecule. nsf.gov These properties are crucial for calculating the Gibbs free energy of reactions and predicting their spontaneity.

Computational methods for evaluating thermochemical properties are particularly valuable when experimental data is unavailable or difficult to obtain. nist.gov These theoretical values can be used to develop group additivity schemes for predicting the properties of larger, related molecules. rsc.org

| Property | Predicted Value |

|---|---|

| Standard Enthalpy of Formation (Gas Phase, ΔfH°gas) | -350 kJ/mol |

| Standard Molar Entropy (S°) | 420 J/(mol·K) |

| Molar Heat Capacity (Cp) | 180 J/(mol·K) |

Interdisciplinary Research Perspectives and Future Directions

Integration with Nanotechnology and Nanoscience

The unique structural characteristics of 4-Bromo-3,5-dimethylbenzoic acid, particularly its rigid backbone and functional groups, position it as a valuable building block in the realm of nanotechnology and nanoscience. Its primary role in this field is as a "linker" or "strut" in the construction of highly ordered, porous materials known as metal-organic frameworks (MOFs). MOFs are crystalline materials wherein metal ions or clusters are connected by organic ligands, creating one-, two-, or three-dimensional structures with vast internal surface areas.

The bromine and carboxylic acid moieties of this compound allow for directed-synthesis and post-synthetic modification of these nanomaterials. The carboxylic acid group readily coordinates with metal centers, forming the primary framework, while the bromo-substituent can be utilized for further functionalization through various organic reactions. This dual functionality enables the precise tuning of the MOF's properties, such as pore size, surface chemistry, and catalytic activity, tailoring them for specific applications.

For instance, MOFs constructed using this compound as a linker can be designed to have specific affinities for certain gases or small molecules, making them promising candidates for applications in gas storage and separation, as well as in the development of highly sensitive chemical sensors. Furthermore, the incorporation of this compound into supramolecular structures can lead to the formation of novel nanomaterials with unique photophysical or electronic properties.

Potential in Agrochemistry and Specialty Chemical Development

While direct applications of this compound in agrochemistry are not extensively documented in publicly available research, its role as a versatile chemical intermediate suggests significant potential in this sector. The development of new herbicides, fungicides, and insecticides often relies on the synthesis of complex organic molecules, and halogenated benzoic acid derivatives are common precursors in these synthetic pathways.

The presence of the bromine atom and the specific substitution pattern on the benzene (B151609) ring can influence the biological activity of the final product. By serving as a scaffold, this compound allows for the systematic modification of its structure to optimize for desired agrochemical properties, such as target specificity, efficacy, and environmental persistence. Researchers can exploit the reactivity of the carboxylic acid and the bromine atom to introduce various functional groups, leading to the creation of libraries of novel compounds for screening.

In the realm of specialty chemicals, this compound and its derivatives can be utilized in the synthesis of performance-enhancing additives for polymers, coatings, and electronic materials. The introduction of the brominated aromatic ring can impart properties such as flame retardancy, thermal stability, and altered refractive indices.

High-Throughput Screening and Combinatorial Chemistry Approaches

The structure of this compound is well-suited for high-throughput screening (HTS) and combinatorial chemistry approaches, particularly in the context of drug discovery and materials science. Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library.

The two reactive sites on this compound—the carboxylic acid and the bromine atom—provide orthogonal handles for chemical modification. For example, the carboxylic acid can be readily converted into a variety of amides, esters, or other derivatives, while the bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a diverse range of substituents.

This strategy enables the generation of large and diverse chemical libraries based on the this compound scaffold. These libraries can then be screened using HTS techniques to identify "hit" compounds with desired biological activities or material properties. For instance, libraries of amides derived from this acid have been synthesized and screened for their potential as modulators of G-protein coupled receptors (GPCRs), an important class of drug targets.

Emerging Research Avenues and Untapped Potentials of this compound

Beyond its established use as a synthetic intermediate, this compound holds untapped potential in several emerging research areas. Its ability to form ordered supramolecular assemblies through non-covalent interactions, such as hydrogen bonding and halogen bonding, opens up possibilities in crystal engineering and the design of functional organic materials.

The interplay between the methyl groups, the bromine atom, and the carboxylic acid functional group can be exploited to control the self-assembly of the molecule in the solid state, leading to the formation of materials with interesting optical, electronic, or host-guest properties.

Further exploration of its coordination chemistry with a wider range of metal ions could lead to the discovery of novel MOFs and coordination polymers with unprecedented topologies and functionalities. The development of new catalytic methods for the selective functionalization of the C-Br bond would further expand the synthetic utility of this compound, allowing for the creation of even more complex and diverse molecular architectures.

Additionally, the biological activity of derivatives of this compound remains a largely unexplored area. Systematic investigations into the pharmacological properties of compounds derived from this scaffold could lead to the identification of new therapeutic agents for a variety of diseases.

Q & A

How can researchers optimize the bromination of 3,5-dimethylbenzoic acid to synthesize 4-bromo-3,5-dimethylbenzoic acid?

Answer:

The bromination of 3,5-dimethylbenzoic acid typically involves electrophilic aromatic substitution. Key considerations include:

- Reagent Selection : Use N-bromosuccinimide (NBS) or Br₂ with a Lewis acid catalyst (e.g., FeBr₃) to direct bromine to the para position relative to the carboxyl group .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions like di-bromination .

- Solvent Choice : Polar aprotic solvents (e.g., DCM or CCl₄) enhance reaction efficiency.

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Post-reaction purification via recrystallization (e.g., ethanol/water mixtures) improves purity (>97%) .

What challenges arise in the crystallization of this compound, and how can they be addressed?

Answer:

Crystallization challenges include polymorphism and solvent selection:

- Solvent Screening : Test solvents like ethanol, acetone, or ethyl acetate. Ethanol often yields needle-like crystals due to hydrogen-bonding interactions between the carboxyl group and solvent .

- Temperature Gradients : Slow cooling from near-boiling temperatures reduces amorphous precipitation.

- Hydrogen Bonding : The carboxyl and bromine groups influence crystal packing. Etter’s graph set analysis can predict hydrogen-bonding patterns (e.g., R₂²(8) motifs) .

What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key methods include:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS typically shows [M-H]⁻ peaks at m/z 243 (C₉H₈BrO₂⁻) .

- IR Spectroscopy : Strong O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) confirm the carboxylic acid group .

How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Answer:

The bromine atom enables participation in Suzuki-Miyaura or Ullmann couplings:

- Catalyst Systems : Pd(PPh₃)₄ or CuI/ligand systems facilitate aryl-aryl bond formation .

- Substrate Compatibility : The electron-withdrawing carboxyl group deactivates the ring, requiring elevated temperatures (80–120°C) for efficient coupling .

- Applications : Used to synthesize biaryl carboxylic acids for drug intermediates or MOF linkers .

How can computational modeling predict hydrogen-bonding interactions in this compound crystals?

Answer:

Density functional theory (DFT) and molecular dynamics simulations:

- Intermolecular Interactions : Predict dimer formation via carboxyl O-H···O hydrogen bonds (bond length ~1.8 Å) .

- Crystal Symmetry : Software like Mercury (CCDC) visualizes packing motifs (e.g., monoclinic P2₁/c) .

- Etter’s Rules : Graph set analysis identifies recurring hydrogen-bond patterns (e.g., chains or rings) .

What strategies enhance the thermal stability of this compound in high-temperature reactions?

Answer:

- Degradation Analysis : TGA shows decomposition onset at ~220°C, making it stable below 200°C .

- Protective Atmospheres : Use nitrogen or argon to prevent oxidative degradation.

- Coordination with Metals : Formulating metal carboxylate complexes (e.g., Zn²⁺) improves stability for MOF synthesis .

How can researchers validate the purity of this compound for pharmacological studies?

Answer:

- Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) achieves baseline separation of impurities .

- Elemental Analysis : Match experimental C/H/Br ratios to theoretical values (C: 44.3%, H: 3.3%, Br: 32.8%) .

- Melting Point : Sharp melting point (~222–226°C) indicates high purity .

What role does this compound play in synthesizing bioactive molecules?

Answer:

The compound serves as:

- Pharmacophore Precursor : The bromine and carboxyl groups are modified to create enzyme inhibitors (e.g., kinase or protease targets) .

- Biological Probes : Fluorescent tagging via Suzuki coupling enables cellular imaging .

- Antimicrobial Derivatives : Methyl and bromine groups enhance lipophilicity for membrane penetration .

How do steric effects from methyl groups influence the reactivity of this compound?

Answer:

- Electrophilic Substitution : Methyl groups activate the ring but direct incoming electrophiles to the para position (relative to COOH) .

- Nucleophilic Aromatic Substitution : Steric hindrance reduces reactivity unless strong electron-withdrawing groups (e.g., NO₂) are present.

- Cross-Coupling : Bulky ligands (e.g., SPhos) mitigate steric effects in Pd-catalyzed reactions .

What safety protocols are essential when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

- Waste Disposal : Follow hazardous waste guidelines for halogenated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.